molecular formula C21H26BrN3O B11508946 N-(3-bromo-4-methylphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide

N-(3-bromo-4-methylphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide

Cat. No.: B11508946
M. Wt: 416.4 g/mol
InChI Key: OFJRGBVOEWKZBC-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a brominated aromatic ring, a piperazine moiety, and a propanamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide typically involves multiple steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Amidation: The brominated intermediate is then reacted with 3-chloropropanoyl chloride to form the corresponding amide.

    Piperazine Introduction: The final step involves the nucleophilic substitution of the amide with 4-(2-methylphenyl)piperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the aromatic ring or the piperazine moiety.

    Reduction: Reduced forms of the aromatic ring or the amide group.

    Hydrolysis: 3-bromo-4-methylbenzoic acid and 4-(2-methylphenyl)piperazine.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a pharmacological tool.

    Chemical Biology: Employed in the design of probes to study protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methylphenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]propanamide
  • N-(3-bromo-4-methylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
  • N-(3-bromo-4-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Uniqueness

N-(3-bromo-4-methylphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles or chemical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C21H26BrN3O

Molecular Weight

416.4 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C21H26BrN3O/c1-16-7-8-18(15-19(16)22)23-21(26)9-10-24-11-13-25(14-12-24)20-6-4-3-5-17(20)2/h3-8,15H,9-14H2,1-2H3,(H,23,26)

InChI Key

OFJRGBVOEWKZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3C)Br

Origin of Product

United States

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